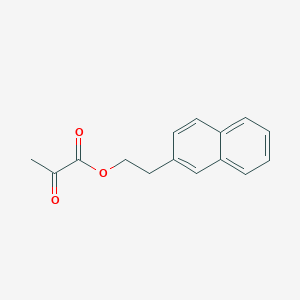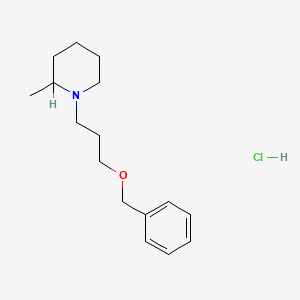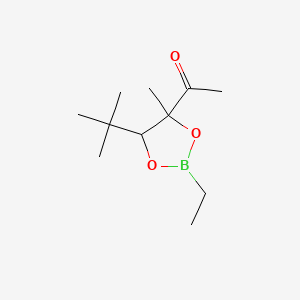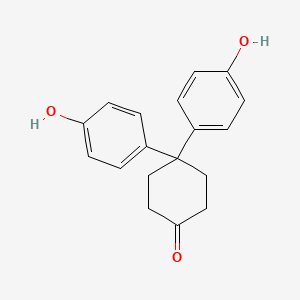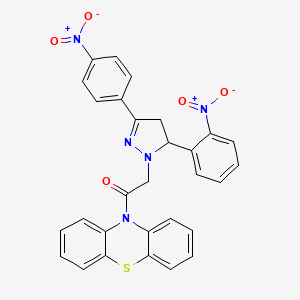![molecular formula C5H9BrN2O3 B14437666 2-Amino-3-[(2-bromoacetyl)amino]propanoic acid](/img/structure/B14437666.png)
2-Amino-3-[(2-bromoacetyl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-[(2-bromoacetyl)amino]propanoic acid is a synthetic amino acid derivative It features an amino group, a carboxyl group, and a bromoacetyl group attached to the alpha carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-[(2-bromoacetyl)amino]propanoic acid typically involves the bromination of a precursor amino acid. One common method is the amination of alpha-bromocarboxylic acids. The bromoacids are prepared from carboxylic acids by reacting with bromine and phosphorus trichloride (Br₂ + PCl₃). The resulting alpha-bromocarboxylic acid is then aminated to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale amino acid synthesis, such as the use of continuous flow reactors and optimized reaction conditions, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-[(2-bromoacetyl)amino]propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The amino and carboxyl groups can undergo oxidation and reduction reactions under appropriate conditions.
Condensation Reactions: The amino group can react with carbonyl compounds to form imines or Schiff bases.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amino acid derivative, while oxidation can produce corresponding carboxylic acids or ketones.
Scientific Research Applications
2-Amino-3-[(2-bromoacetyl)amino]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used to study enzyme-substrate interactions and protein modifications.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Amino-3-[(2-bromoacetyl)amino]propanoic acid involves its interaction with biological molecules. The bromoacetyl group can form covalent bonds with nucleophilic sites in proteins, leading to modifications that can alter protein function. This interaction can affect various molecular pathways and targets, depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-bromobenzoic acid: Another brominated amino acid derivative used in pharmaceutical research.
2-Amino-3-(heteroaryl)propanoic acids: These compounds contain heteroaryl groups and are used in various synthetic and biological applications.
Uniqueness
2-Amino-3-[(2-bromoacetyl)amino]propanoic acid is unique due to its specific bromoacetyl group, which provides distinct reactivity and potential for covalent modifications of biological molecules. This makes it a valuable tool in chemical biology and medicinal chemistry research.
Properties
Molecular Formula |
C5H9BrN2O3 |
|---|---|
Molecular Weight |
225.04 g/mol |
IUPAC Name |
2-amino-3-[(2-bromoacetyl)amino]propanoic acid |
InChI |
InChI=1S/C5H9BrN2O3/c6-1-4(9)8-2-3(7)5(10)11/h3H,1-2,7H2,(H,8,9)(H,10,11) |
InChI Key |
TXNAFLOXAUKSGT-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)O)N)NC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


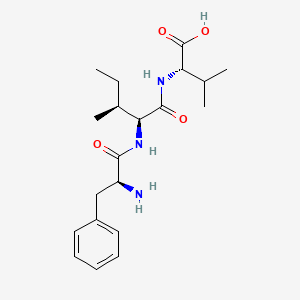
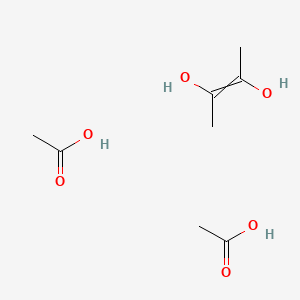
![N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-ethoxy-6-nitrophenyl}formamide](/img/structure/B14437596.png)

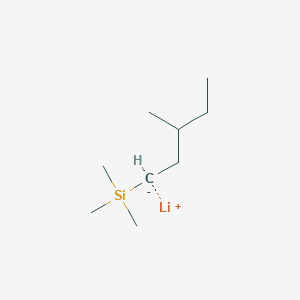
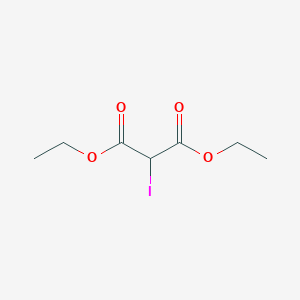
![1-[4-(3-Chloropropoxy)-2-hydroxy-3-propylphenyl]ethan-1-one](/img/structure/B14437633.png)
